Pat-IN-2
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Overview
Description
Pat-IN-2 is a chemical compound known for its role as an inhibitor of protein acyl transferases. It competitively blocks the autopalmitoylation of Erf2, a key enzyme involved in protein palmitoylation. This compound has a molecular weight of 746.91 and a chemical formula of C42H56F6N4O .
Preparation Methods
The synthesis of Pat-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pat-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pat-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein palmitoylation and its role in cellular processes.
Biology: It helps in understanding the function of protein acyl transferases and their role in various biological pathways.
Medicine: It has potential therapeutic applications in diseases where protein palmitoylation is dysregulated.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Pat-IN-2 exerts its effects by inhibiting protein acyl transferases, specifically blocking the autopalmitoylation of Erf2. This inhibition disrupts the palmitoylation process, affecting the function and localization of various proteins. The molecular targets and pathways involved include the palmitoylation pathway and associated signaling cascades .
Comparison with Similar Compounds
Pat-IN-2 is unique in its specific inhibition of protein acyl transferases. Similar compounds include:
Myricetin 3-O-α-L-arabinopyranoside: Another inhibitor of protein acyl transferases.
Sitafloxacin-d 4 hydrochloride: A compound with similar inhibitory effects on protein acyl transferases.
Nebacumab: Another compound that targets protein acyl transferases .
This compound stands out due to its high specificity and potency in inhibiting Erf2 autopalmitoylation, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C42H56F6N4O |
---|---|
Molecular Weight |
746.9 g/mol |
IUPAC Name |
4-[[(2S)-4-[4-[(2S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperazin-2-yl]butyl]-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C42H56F6N4O/c1-30(2)22-32-7-11-35(12-8-32)31(3)28-52-21-20-50(29-39(52)25-33-9-13-40(53)14-10-33)17-5-4-6-38-27-49-16-19-51(38)18-15-34-23-36(41(43,44)45)26-37(24-34)42(46,47)48/h7-14,23-24,26,30-31,38-39,49,53H,4-6,15-22,25,27-29H2,1-3H3/t31?,38-,39-/m0/s1 |
InChI Key |
FNZDHGOAQRSMRD-VHCNLTPGSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCN(C[C@@H]2CC3=CC=C(C=C3)O)CCCC[C@H]4CNCCN4CCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCN(CC2CC3=CC=C(C=C3)O)CCCCC4CNCCN4CCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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